[Bis(propylsulfanyl)methyl]benzene
Overview
Description
[Bis(propylsulfanyl)methyl]benzene, also known as dipropyl sulfide, is a chemical compound that is commonly used in the field of organic chemistry. It is a colorless liquid that has a strong odor and is insoluble in water. This chemical compound is widely used in scientific research applications due to its unique properties and characteristics.
Mechanism Of Action
The mechanism of action of [Bis(propylsulfanyl)methyl]benzene is not well understood. However, it is believed to act as a nucleophile in organic chemistry reactions, which allows it to participate in various chemical reactions.
Biochemical And Physiological Effects
[Bis(propylsulfanyl)methyl]benzene is not commonly used in biochemical or physiological research, as it is primarily used in organic chemistry applications. However, it is known to have a strong odor and can be irritating to the skin and eyes if not handled properly.
Advantages And Limitations For Lab Experiments
The advantages of using [Bis(propylsulfanyl)methyl]benzene in lab experiments include its ability to act as a nucleophile in organic chemistry reactions, its solubility in a variety of organic solvents, and its relatively low cost. However, its strong odor and potential for skin and eye irritation can make it difficult to handle in the lab.
Future Directions
There are several potential future directions for research involving [Bis(propylsulfanyl)methyl]benzene. One area of interest is the development of new synthesis methods for this compound, which could lead to the production of more efficient and cost-effective organic compounds. Additionally, further research into the mechanism of action of [Bis(propylsulfanyl)methyl]benzene could help to better understand its properties and potential applications in organic chemistry.
Scientific Research Applications
[Bis(propylsulfanyl)methyl]benzene is widely used in scientific research applications due to its unique properties and characteristics. It is commonly used as a solvent in organic chemistry reactions and as a reagent in the synthesis of various organic compounds.
properties
IUPAC Name |
bis(propylsulfanyl)methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20S2/c1-3-10-14-13(15-11-4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXUJVXIHZTOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(C1=CC=CC=C1)SCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463055 | |
Record name | [Bis(propylsulfanyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(propylsulfanyl)methyl]benzene | |
CAS RN |
60595-12-2 | |
Record name | [Bis(propylsulfanyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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